Dicyclopentylphosphine
Overview
Description
Dicyclopentylphosphine is an organophosphorus compound with the chemical formula C10H19P. It is a colorless liquid that is sensitive to air and must be stored in an inert atmosphere . This compound is primarily used as a ligand in various catalytic reactions, making it a valuable reagent in organic synthesis and industrial applications .
Preparation Methods
Dicyclopentylphosphine can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentylmagnesium bromide with phosphorus trichloride, followed by hydrolysis . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods often involve vacuum distillation to purify the compound .
Chemical Reactions Analysis
Dicyclopentylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of phosphine ligands.
Cross-Coupling Reactions: It is a suitable ligand for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.
Common reagents used in these reactions include electron-deficient boranes, thiols, and secondary phosphines . The major products formed from these reactions are often complex organophosphorus compounds used in various applications .
Scientific Research Applications
Dicyclopentylphosphine has a wide range of scientific research applications:
Biology: It is involved in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is employed in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which dicyclopentylphosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic complexes, stabilizing the transition states and facilitating the desired chemical transformations . The molecular targets and pathways involved depend on the specific catalytic system and the nature of the reaction being catalyzed .
Comparison with Similar Compounds
Dicyclopentylphosphine can be compared with other similar compounds such as dicyclohexylphosphine and tricyclopentylphosphine. While all these compounds serve as ligands in catalytic reactions, this compound is unique due to its specific steric and electronic properties, which can influence the selectivity and efficiency of the catalytic processes . Similar compounds include:
- Dicyclohexylphosphine
- Tricyclopentylphosphine
- Chlorothis compound
Properties
IUPAC Name |
dicyclopentylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19P/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMVYXTWPPPSIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)PC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338623 | |
Record name | Dicyclopentylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39864-68-1 | |
Record name | Dicyclopentylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclopentylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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